molecular formula C18H20N4O2 B11286751 5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

Cat. No.: B11286751
M. Wt: 324.4 g/mol
InChI Key: HPPRDJGPULJXHN-UHFFFAOYSA-N
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Description

5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene is a complex organic compound featuring a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene typically involves multi-step organic synthesis techniques. The process often begins with the construction of the pyrrolidine ring, followed by the introduction of the dimethyl groups and the formation of the tetracyclic core. Key reagents and conditions include the use of strong bases, such as sodium hydride, and various organic solvents like dichloromethane and tetrahydrofuran. The reaction conditions are carefully controlled to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler nitrogen-containing heterocycle with significant biological activity.

    Pyrrolidinone: Known for its diverse biological activities and used as a scaffold in drug design.

    Imidazole: Another nitrogen-containing heterocycle with broad applications in chemistry and medicine.

Uniqueness

5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene stands out due to its complex tetracyclic structure and the presence of multiple heteroatoms. This unique configuration imparts distinct chemical reactivity and potential for diverse applications, setting it apart from simpler compounds like pyrrolidine and imidazole.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-13-11(9-23-18)7-12-14-15(24-17(12)21-13)16(20-10-19-14)22-5-3-4-6-22/h7,10H,3-6,8-9H2,1-2H3

InChI Key

HPPRDJGPULJXHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)N5CCCC5)C

Origin of Product

United States

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